![molecular formula C18H19N3O2S B2685413 2-benzamido-N-cyclopropyl-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide CAS No. 942004-36-6](/img/structure/B2685413.png)

2-benzamido-N-cyclopropyl-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

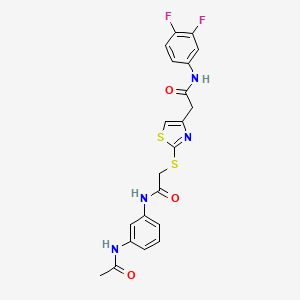

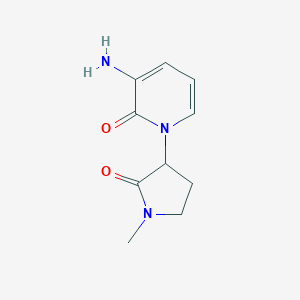

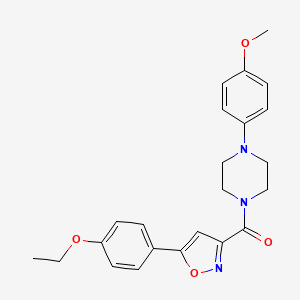

“2-benzamido-N-cyclopropyl-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide” is a compound that has been studied for its potential applications in the field of medicinal chemistry . It is a part of the tetrahydrobenzo[d]thiazole class of compounds .

Synthesis Analysis

The synthesis of this compound and its analogs involves a series of steps, including pharmacophore mapping and molecular docking . The presence of a carboxyl group at the meta position of the phenyl ring plays a vital role in its activity .Molecular Structure Analysis

The molecular structure of this compound is characterized by a tetrahydrobenzo[d]thiazole core, with a benzamido group and a cyclopropyl group attached . The presence of these groups contributes to its biological activity .Chemical Reactions Analysis

This compound has been found to exhibit inhibitory activity against certain kinases at specific concentrations . For instance, it has shown dual kinase inhibitory activity at a concentration of 1.9 μM against CK2 and 0.67 μM against GSK3β .Aplicaciones Científicas De Investigación

- Findings : Studies have shown that this compound possesses significant antitumor activity against various cancer cell lines, including hepatocellular carcinoma (HepG2), breast cancer (MCF-7), and lung fibroblasts (WI-38). It may inhibit tumor growth and proliferation .

- Observations : The compound has been explored for its anti-inflammatory potential. It may modulate inflammatory pathways, making it relevant for conditions like osteoarthritis .

- Example : When treated with N-bromosuccinimide (NBS), it undergoes benzylic bromination, leading to the formation of a succinimidyl radical. This radical can abstract a hydrogen atom from the benzylic position, resulting in the formation of a brominated product .

- Examples : By reacting with various secondary amines, it yields diverse acrylonitrile derivatives, which can be further modified to create structurally interesting heterocycles .

- Notable Behavior : It exhibits interactions with hydrazine, leading to the formation of a pyrazole derivative .

- Target Binding : The compound interacts favorably with specific amino acid residues (e.g., Arg184 and Lys179) within binding pockets. It shows promising binding scores, suggesting potential therapeutic relevance .

Anticancer Activity

Anti-Inflammatory Properties

Free Radical Reactions

Heterocyclic Synthesis

Bioactivity Screening

Computational Docking Studies

Mecanismo De Acción

Target of Action

Similar compounds have been found to inhibit kinases such as casein kinase 2 (ck2) and glycogen synthase kinase-3beta (gsk3β) . These kinases are responsible for the phosphorylation of a tumor suppressor protein (PTEN) in a cooperative manner which causes its deactivation .

Mode of Action

It is suggested that similar compounds inhibit both ck2 and gsk3β simultaneously to prevent pten deactivation more efficiently .

Biochemical Pathways

The inhibition of ck2 and gsk3β would impact the phosphorylation pathway of pten, potentially leading to its activation .

Result of Action

The inhibition of ck2 and gsk3β could potentially lead to the activation of pten, a tumor suppressor protein .

Direcciones Futuras

The future directions for the study of this compound could involve further exploration of its potential applications in medicinal chemistry, particularly as a kinase inhibitor . Additionally, more research could be done to fully understand its mechanism of action and to optimize its structure for increased efficacy .

Propiedades

IUPAC Name |

2-benzamido-N-cyclopropyl-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O2S/c22-16(11-5-2-1-3-6-11)21-18-20-15-13(7-4-8-14(15)24-18)17(23)19-12-9-10-12/h1-3,5-6,12-13H,4,7-10H2,(H,19,23)(H,20,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOOFHTBLWOKJKG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=C(C1)SC(=N2)NC(=O)C3=CC=CC=C3)C(=O)NC4CC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-benzamido-N-cyclopropyl-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-isopropyl-8,9-dimethoxy-5-{[3-(trifluoromethyl)benzyl]sulfanyl}imidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2685331.png)

![2-Methyl-4-[[1-[2-(triazol-1-yl)ethyl]piperidin-4-yl]methoxy]pyridine](/img/structure/B2685332.png)

![4,7-Dimethyl-2-(2-oxopropyl)-6-(1-phenylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2685336.png)

![6-(3-methylpiperidin-1-yl)-N,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2685337.png)

![5,8-Bis(2,4-dichlorophenyl)-3-(trifluoromethyl)pyrido[2,3-d]pyridazine](/img/structure/B2685338.png)

![1-(2,2,2-Trifluoroethyl)-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B2685341.png)

![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-4-isobutoxybenzenesulfonamide](/img/structure/B2685345.png)

![5-benzyl-3-(4-methoxyphenyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2685350.png)